molecular formula C13H20ClN3O B4163819 2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride

2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride

Cat. No.: B4163819
M. Wt: 269.77 g/mol
InChI Key: KPHUTWKZLAIBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride is an organic compound with a complex structure that includes a benzonitrile group, an ethoxy group, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in acetone under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-[2-[2-(dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c1-16(2)9-7-15-8-10-17-13-6-4-3-5-12(13)11-14;/h3-6,15H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHUTWKZLAIBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOC1=CC=CC=C1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.